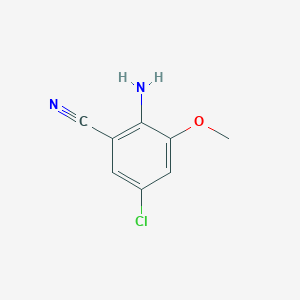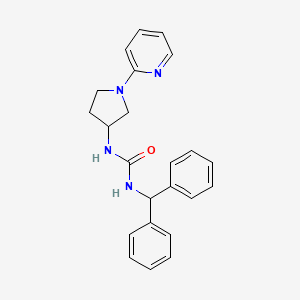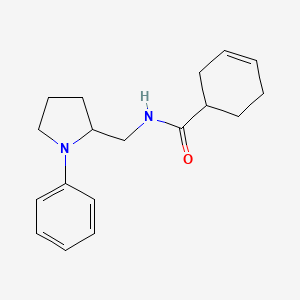![molecular formula C21H33N5O2 B2771543 9-cyclohexyl-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877616-40-5](/img/structure/B2771543.png)
9-cyclohexyl-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9-cyclohexyl-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H33N5O2 and its molecular weight is 387.528. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-inflammatory Activity
A study focused on the anti-inflammatory properties of a series of substituted analogs based on the pyrimidopurinedione ring system. These compounds showed significant anti-inflammatory activity in an adjuvant-induced arthritis rat model, comparable to naproxen. One of the derivatives exhibited notable cyclooxygenase inhibitory activity without inducing gastric ulcer or ocular toxicity, highlighting the potential therapeutic applications of these compounds in managing chronic inflammation without the associated side effects of traditional anti-inflammatory drugs (Kaminski et al., 1989).
Adenosine Receptors Affinity
Another research explored the affinities of pyrimidopurinediones for adenosine receptors, identifying compounds with potent antagonist activity towards A1 adenosine receptor subtypes. The study provided insights into the structure-activity relationships and potential binding modes of these compounds, suggesting their utility in investigating the pharmacological modulation of adenosine receptors (Szymańska et al., 2016).
Synthesis and Chemical Reactions
Research into the synthetic routes and chemical reactions of pyrimidopurinediones and their derivatives has been extensive. For example, studies have reported on the synthesis of new derivatives through one-pot reactions, offering pathways to novel compounds with potential biological activities (Ghorbani‐Vaghei et al., 2014). Additionally, investigations into the electrochemical properties of xanthine derivatives, including their oxidation behavior, contribute to understanding the chemical stability and reactivity of these compounds, which is crucial for developing drugs and other chemical entities (Cleary et al., 1981).
properties
IUPAC Name |
9-cyclohexyl-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N5O2/c1-14(2)10-11-24-19(27)17-18(23(4)21(24)28)22-20-25(12-15(3)13-26(17)20)16-8-6-5-7-9-16/h14-16H,5-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRMWUOZVXUHRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCC(C)C)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2771465.png)
![3-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2771468.png)
![4-chloro-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide](/img/structure/B2771470.png)


![4-(N-butyl-N-methylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2771476.png)



![N-(4-methylbenzyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2771481.png)
